molecular formula C16H12F3N3O2 B4918578 3,6-dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4918578
M. Wt: 335.28 g/mol
InChI Key: OUJIHEGDIFFQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core. The molecule contains a carboxamide group linked to a 4-(trifluoromethyl)phenyl substituent and methyl groups at the 3- and 6-positions of the oxazolopyridine scaffold.

Properties

IUPAC Name

3,6-dimethyl-N-[4-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-8-7-12(13-9(2)22-24-15(13)20-8)14(23)21-11-5-3-10(4-6-11)16(17,18)19/h3-7H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJIHEGDIFFQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimalarial Research

One of the primary applications of this compound is in the field of antimalarial drug discovery . It has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum. The inhibition of DHODH disrupts the pyrimidine biosynthesis pathway, which is essential for nucleic acid synthesis in the parasite.

Case Study: Inhibition of DHODH

In a study published by Kokkonda et al. (2018), various isoxazolopyrimidine analogs were screened for their ability to inhibit DHODH. The compound 3,6-dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide was among those identified as having significant activity against Plasmodium falciparum.

  • Experimental Findings :
    • The compound exhibited potent inhibition with an IC50 value indicating effective concentration levels.
    • In vivo studies demonstrated promising antimalarial activity, suggesting potential for development into a therapeutic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the oxazolo[5,4-b]pyridine core significantly affect the biological activity of the compound. The presence of the trifluoromethyl group at the para position on the phenyl ring enhances lipophilicity and binding affinity to DHODH.

Key Insights from SAR Studies

  • Trifluoromethyl Group : Increases metabolic stability and enhances interaction with target enzymes.
  • Dimethyl Substitution : Contributes to improved solubility and bioavailability.

Pharmacokinetics and Metabolism

Research indicates that this compound is rapidly metabolized in vivo. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines in Plasmodium falciparum. By inhibiting DHODH, the compound disrupts the pyrimidine biosynthesis pathway, leading to the death of the parasite .

Comparison with Similar Compounds

Key Observations :

  • The para -trifluoromethylphenyl group in the target compound may offer superior electronic effects compared to ortho -substituted analogs, as para positioning maximizes resonance stabilization .
  • The benzyl-substituted analog (C₁₆H₁₅N₃O₂) lacks the trifluoromethyl group, reducing its electron-withdrawing capacity but increasing lipophilicity, which may favor membrane permeability .

Heterocyclic Core Modifications

Table 2: Bioactivity of Fused Heterocycles

Compound Class Core Structure Reported Bioactivity Reference
Target Compound Oxazolo[5,4-b]pyridine Inferred antimicrobial potential
Triazolothiadiazoles Triazolo[3,4-b]thiadiazole Broad-spectrum (antimicrobial, anti-inflammatory)
Pyrrolothiazolopyrimidines Pyrrolo[1,2-c][1,3]thiazolo[...] Anticancer/agrochemical candidates

Key Observations :

  • Triazolothiadiazoles exhibit broader bioactivity (e.g., antimicrobial, plant growth regulation) due to synergistic effects of dual heterocycles .
  • The oxazolo[5,4-b]pyridine core in the target compound may offer improved metabolic stability over thiadiazole-based systems, which are prone to hydrolysis .

Functional Group Comparisons

Table 3: Carboxamide vs. Carboxylic Acid Derivatives

Compound Name Functional Group Solubility (Predicted) Potential Applications Reference
Target Compound Carboxamide Moderate (lipophilic) Drug discovery -
3-Methyl-6-[2-(trifluoromethyl)phenyl][...] Carboxylic Acid High (polar) Ionic interactions

Key Observations :

  • The carboxamide group in the target compound balances lipophilicity and hydrogen-bonding capacity, making it suitable for target engagement in hydrophobic binding pockets .
  • Carboxylic acid derivatives (e.g., C₁₇H₁₁F₃N₂O₂) may exhibit higher solubility but reduced cell permeability due to ionization at physiological pH .

Biological Activity

3,6-Dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1190258-95-7) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₆H₁₂F₃N₃O₂
  • Molecular Weight : 335.28 g/mol
  • Structure : The compound features a pyridine ring fused with an oxazole, along with a trifluoromethyl phenyl group.
PropertyValue
CAS Number1190258-95-7
Molecular FormulaC₁₆H₁₂F₃N₃O₂
Molecular Weight335.28 g/mol

Antimalarial Properties

Research indicates that this compound exhibits significant antimalarial activity by targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of Plasmodium falciparum, the causative agent of malaria. In a study by Kokkonda et al. (2018), a series of isoxazolopyrimidines related to this compound were identified as potent inhibitors of DHODH, demonstrating promising in vivo efficacy against malaria in preclinical models .

The mechanism by which this compound exerts its antimalarial effects involves:

  • Inhibition of DHODH : Prevents the synthesis of pyrimidines necessary for DNA replication in the malaria parasite.
  • Impact on Metabolism : The compound is rapidly metabolized, which may influence its pharmacokinetic profile and therapeutic window.

Other Biological Activities

Preliminary studies have suggested that this compound may also possess other biological activities, such as:

  • Antibacterial Effects : Similar compounds in its class have demonstrated antibacterial properties against various pathogens.
  • Anti-inflammatory Activity : Some derivatives have shown potential in reducing inflammation in vitro.

Case Studies and Research Findings

  • Antimalarial Efficacy Study : A comparative analysis of several isoxazolopyrimidine derivatives showed that those structurally related to this compound exhibited IC50 values in the low micromolar range against Plasmodium falciparum strains .
  • Pharmacokinetic Profile : In vivo studies indicated that the compound was rapidly absorbed and metabolized, with a half-life suitable for potential single-dose treatment regimens for malaria.
  • Synergistic Effects : Research has explored the combination of this compound with existing antimalarial drugs to enhance efficacy and reduce resistance development.

Q & A

Q. What are the recommended synthetic routes for 3,6-dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of a substituted pyridine precursor with a trifluoromethylphenyl isocyanate derivative under reflux in dichloromethane (DCM) or dimethylformamide (DMF).
  • Step 2 : Cyclization using a catalyst (e.g., p-toluenesulfonic acid) to form the oxazolopyridine core.
  • Step 3 : Methylation at positions 3 and 6 using methyl iodide in the presence of a base (e.g., potassium carbonate) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Resolve the 3D structure and confirm substituent positions (e.g., methyl groups at positions 3 and 6) .
  • NMR spectroscopy : 1H^1H-NMR to identify methyl protons (δ 2.1–2.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in 19F^{19}F-NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 406.12) .

Q. What analytical techniques are critical for assessing purity?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities (<1%) .
  • TLC : Silica gel plates (ethyl acetate:hexane, 3:7) to monitor reaction progress.
  • Elemental analysis : Match experimental and theoretical C, H, N, F percentages within ±0.4% .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states to identify steric hindrance from the trifluoromethyl group. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to model cyclization barriers and predict optimal temperatures (e.g., 80–100°C) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Reproduce assays under controlled conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24 vs. 48 hours).
  • Dose-Response Curves : Use Hill slope analysis to compare IC50_{50} values. Validate via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation explains variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogues with halogen (Cl, Br) or methoxy groups at the phenyl ring. Test against kinase targets (e.g., EGFR, JAK2) .
  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets. Prioritize derivatives with improved hydrogen bonding (e.g., carbonyl group with Lys721 in EGFR) .

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce a nitro group at position 4 of the pyridine core to guide electrophilic substitution.
  • Microwave-Assisted Synthesis : Enhance regioselectivity by reducing side reactions (e.g., 30 minutes at 150°C vs. 24 hours reflux) .

Q. What methods improve pharmacokinetic properties like solubility and bioavailability?

  • Methodological Answer :
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~3.5 to <2.5.
  • Prodrug Design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
  • In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogues with favorable permeability (Caco-2 > 5 × 106^{-6} cm/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.